1,4-Diazaspiro[5.5]undecane dihydrochloride
Overview
Description
1,4-Diazaspiro[5.5]undecane dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2 . It is a white to yellow solid and has a molecular weight of 227.17 .
Synthesis Analysis
The synthesis of 1,9-diazaspiro[5.5]undecanes, including 1,4-Diazaspiro[5.5]undecane dihydrochloride, involves spirofusion at position 2 of one piperidine ring and at position 4 of the other . Each type of arene fusion has its own preferable synthesis strategy, and substitution options at position 9 and/or 1 are specific for each compound and mostly concern the last step of the synthesis .Molecular Structure Analysis
The InChI code for 1,4-Diazaspiro[5.5]undecane dihydrochloride is 1S/C9H18N2.2ClH/c1-2-4-9(5-3-1)8-10-6-7-11-9;;/h10-11H,1-8H2;2*1H .Physical And Chemical Properties Analysis
1,4-Diazaspiro[5.5]undecane dihydrochloride is a white to yellow solid . It is highly soluble in water. The compound has a molecular weight of 227.17 .Scientific Research Applications
Biological Activity and Synthesis
1,4-Diazaspiro[5.5]undecane dihydrochloride derivatives exhibit a range of biological activities. They are used in the treatment of various disorders such as obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. The synthesis of these compounds, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, has been extensively studied (Blanco‐Ania, Heus, & Rutjes, 2017).
Catalyst-Free Synthesis
The compound has been synthesized through a catalyst-free process. A double Michael addition of 1,5-diaryl-1,4-pentadien-3-one with active methylene compounds such as N,N-dimethyl barbituric acid, barbituric acid, thio-barbituric acid, and N,N-diphenyl thiobarbituric acid in ethylene glycol at 100 °C yielded high yields within a short reaction time. This method was confirmed by X-ray analysis (Aggarwal, Vij, & Khurana, 2014).
Spirocyclization of Pyridine Substrates
A method for constructing 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization of 4-substituted pyridines has been developed. This involves in situ activation of the pyridine ring with ethyl chloroformate followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
Photophysical Studies and Solvatochromic Analysis
Photophysical behavior and solvatochromic analysis of 1,4-Diazaspiro[5.5]undecane dihydrochloride derivatives have been conducted. These studies include solvent effects on photophysical behavior, solvatochromism analyzed by linear solvation energy relationship, and TDDFT calculations for comparing experimental and theoretical absorption spectra (Aggarwal & Khurana, 2015).
Synthesis of Novel Scaffolds for Drug Discovery
Inspired by bioactive natural products, novel spiro scaffolds have been synthesized. These scaffolds are designed for ease of conversion to a lead generation library, using either amide formation or reductive amination procedures. The synthesis of 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane ring systems was achieved using RCM as the key step (Jenkins et al., 2009).
Safety And Hazards
The safety information available indicates that 1,4-Diazaspiro[5.5]undecane dihydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1,4-diazaspiro[5.5]undecane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-4-9(5-3-1)8-10-6-7-11-9;;/h10-11H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZCIJLGIPCFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661374 | |
Record name | 1,4-Diazaspiro[5.5]undecane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazaspiro[5.5]undecane dihydrochloride | |
CAS RN |
1159822-91-9 | |
Record name | 1,4-Diazaspiro[5.5]undecane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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